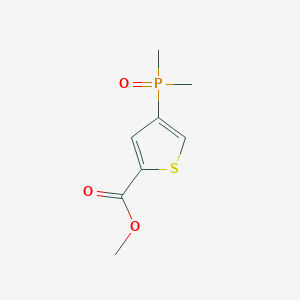

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-dimethylphosphorylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3PS/c1-11-8(9)7-4-6(5-13-7)12(2,3)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMUXIMCJLYVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carboxylic acid as the core structure.

Phosphorylation: The thiophene-2-carboxylic acid undergoes phosphorylation using dimethylphosphoryl chloride in the presence of a base such as triethylamine.

Esterification: The phosphorylated intermediate is then esterified with methanol under acidic conditions to yield the final product.

Chemical Reactions Analysis

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiophene moiety, such as methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The structure-activity relationship (SAR) of these compounds suggests that modifications to the thiophene ring can enhance their efficacy against resistant strains of bacteria .

Inhibition of Janus Kinases

Another area of interest is the inhibition of Janus kinases (JAKs), which are critical in various signaling pathways related to inflammation and immune responses. Compounds similar to this compound have been explored as potential JAK inhibitors, which could lead to new treatments for autoimmune diseases and cancers .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This compound can be utilized as a building block in the design of conductive polymers, which are essential for improving the efficiency of electronic devices .

Polymer Composites

In polymer science, incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that composites made with this compound exhibit improved tensile strength and resistance to thermal degradation compared to traditional polymer materials .

Drug Development for Tuberculosis

A significant study focused on the development of new antimycobacterial agents derived from this compound reported promising results in terms of potency and selectivity against Mycobacterium tuberculosis strains resistant to conventional therapies. The study highlighted the importance of optimizing the thiophene structure to enhance binding affinity to bacterial targets .

JAK Inhibitors

In another case study, researchers synthesized a series of compounds based on this compound to evaluate their potential as JAK inhibitors. The results indicated that certain modifications significantly increased their inhibitory activity against JAK kinases, suggesting a pathway for developing new therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The thiophene ring provides a stable scaffold that can interact with various biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl Thiophene-2-Carboxylate Derivatives

*Hypothetical data for the target compound, inferred from substituent trends.

Key Observations:

Electron-Withdrawing Groups (EWG): Bromo and fluoro substituents (e.g., Methyl 4-bromothiophene-2-carboxylate and Methyl 4-fluorobenzo[b]thiophene-2-carboxylate ) increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.

Electron-Donating Groups (EDG): Amino and methyl groups (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate ) activate the thiophene ring toward electrophilic substitution but may reduce oxidative stability.

Biological Activity

Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a dimethylphosphoryl group and a carboxylate moiety. This structure is critical for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in disrupting bacterial cell membranes, leading to cell death.

- Mechanism : The compound interacts with bacterial membranes, causing permeability changes that result in cell lysis .

Anticancer Effects

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that this compound reduced the viability of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

In Vitro Studies

Table 1 summarizes the results from various in vitro studies assessing the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |

| Study B | A549 (lung cancer) | 20.5 | Caspase activation |

| Study C | E. coli (bacteria) | 12.0 | Membrane disruption |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of bacterial membranes leading to cell lysis.

- Anticancer Activity : Induction of apoptosis via caspase pathway activation.

- Anti-inflammatory Effects : Inhibition of cyclooxygenase enzymes, which are involved in inflammatory processes .

Conclusion and Future Directions

This compound shows promise as a versatile compound with significant antimicrobial and anticancer properties. Further research is needed to explore its full therapeutic potential, including detailed pharmacokinetic studies and clinical trials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the dimethylphosphoryl group to the thiophene core and (2) esterification. For phosphorylation, protocols similar to Suzuki-Miyaura cross-coupling (using boronic esters) or direct phosphorylation with POCl₃/PCl₃ derivatives can be employed . Esterification is achieved via methanol in the presence of acid catalysts (e.g., H₂SO₄) . Intermediates are characterized using -NMR, -NMR, and IR spectroscopy. For example, -NMR of methyl esters typically shows a singlet at δ ~3.8 ppm for the methoxy group . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers ensure reproducibility in synthesizing this compound, given variability in phosphorylation efficiency?

- Methodological Answer : Variability in phosphorylation often arises from moisture sensitivity of phosphorylating reagents. Key steps include:

- Strict anhydrous conditions (e.g., Schlenk line, molecular sieves).

- Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions to improve regioselectivity .

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry (1.2–1.5 eq of phosphorylating agent) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The phosphoryl group may confer toxicity. Key precautions include:

- Use of fume hoods and PPE (nitrile gloves, lab coat).

- Neutralization of acidic byproducts with sodium bicarbonate .

- Storage in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the dimethylphosphoryl group influence the electronic properties of the thiophene ring, and how can this be quantified?

- Methodological Answer : The phosphoryl group acts as a strong electron-withdrawing substituent, polarizing the thiophene ring. This is quantified via:

- Cyclic Voltammetry : Measures oxidation potentials (e.g., shifts in compared to non-phosphorylated analogs) .

- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set to map electron density distribution and HOMO-LUMO gaps .

Q. What strategies resolve contradictions in reported reaction yields for phosphorylation of thiophene derivatives?

- Methodological Answer : Discrepancies often stem from competing side reactions (e.g., over-phosphorylation or hydrolysis). Solutions include:

- Temperature Control : Lowering reaction temperature to –10°C to suppress side products .

- Protecting Groups : Temporarily protecting the carboxylic acid moiety with tert-butyl groups before phosphorylation .

- High-Throughput Screening : Testing solvent systems (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields .

Q. How can this compound serve as a building block for bioactive molecules?

- Methodological Answer : The phosphoryl group enhances binding to kinases or phosphatases. Applications include:

- Protease Inhibitors : Coupling with amino acid residues via EDC/HOBt-mediated amide bond formation .

- Anticancer Agents : Functionalizing the thiophene ring with fluorinated aryl groups (e.g., 4-(trifluoromethyl)phenyl) to improve bioavailability .

Data Analysis & Experimental Design

Q. What analytical techniques differentiate this compound from its non-phosphorylated analog?

- Methodological Answer :

- -NMR : A sharp singlet at δ ~25–30 ppm confirms the phosphoryl group .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 274.03 (calculated for C₈H₉O₄PS⁺) .

- X-ray Crystallography : Resolves bond length differences in the thiophene ring (e.g., C–P bond ~1.78 Å) .

Q. How can researchers troubleshoot poor solubility of this compound in aqueous assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.